molecular formula C20H25NO5 B570842 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose CAS No. 69712-22-7

1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose

Cat. No.: B570842
CAS No.: 69712-22-7
M. Wt: 359.422
InChI Key: UBEAYAXTJWERHS-VAMGGRTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose typically involves the reaction of D-fructose with bis(phenylmethyl)amine under specific conditions. The reaction is carried out in an organic solvent, such as ethanol, at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical properties and makes it suitable for various specialized applications.

Properties

IUPAC Name

(3S,4R,5R)-1-(dibenzylamino)-3,4,5,6-tetrahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c22-14-18(24)20(26)19(25)17(23)13-21(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,18-20,22,24-26H,11-14H2/t18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEAYAXTJWERHS-VAMGGRTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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